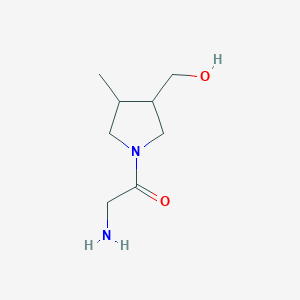
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)ethan-1-one, a compound of significant interest in medicinal chemistry, has been evaluated for its biological activities, particularly in the context of enzyme inhibition and receptor interaction. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a hydroxymethyl group and an amino group. Its structural formula can be represented as follows:
This molecular configuration suggests potential interactions with various biological targets, particularly enzymes.
Biological Activity Overview
Research has shown that this compound exhibits a range of biological activities, including:
- Enzyme Inhibition : The compound has been tested against various enzymes, revealing promising inhibitory effects.
- Receptor Binding : Studies indicate its potential to bind to specific receptors, which may mediate its biological effects.
Enzyme Inhibition Studies
A pivotal study focused on the inhibitory effects of this compound on urease, an enzyme critical for the survival of Helicobacter pylori. The results demonstrated an IC50 value indicating effective inhibition:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 25.5 ± 3.0 | Urease |
This inhibition is significant as it suggests potential therapeutic applications in treating H. pylori infections, which are linked to gastric ulcers and cancer.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to the active site of urease. The docking results indicated favorable interactions with key residues within the active site, supporting its role as a potential urease inhibitor.
Case Studies
Several case studies have explored the biological implications of this compound:
- Anti-Ulcer Activity : In vivo studies demonstrated that administration of the compound significantly reduced ulcer formation in animal models infected with H. pylori.
- Neuroprotective Effects : Research indicated that the compound may exert neuroprotective effects by modulating neurotransmitter levels, suggesting its utility in neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-amino-1-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-6-3-10(8(12)2-9)4-7(6)5-11/h6-7,11H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHSGZKSPICDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















